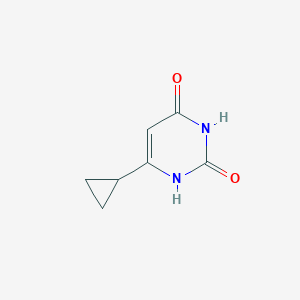

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

Description

The exact mass of the compound 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-cyclopropyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-6-3-5(4-1-2-4)8-7(11)9-6/h3-4H,1-2H2,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHXYFPEQCXJJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-06-8 |

Source

|

| Record name | 6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 6-cyclopropylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented in a two-step sequence, commencing with the formation of a key β-ketoester intermediate, followed by a cyclocondensation reaction to yield the target pyrimidinedione, also known as 6-cyclopropyluracil. Detailed experimental protocols are provided, and all quantitative data is summarized for clarity.

Core Synthesis Pathway

The principal synthetic route to 6-cyclopropylpyrimidine-2,4(1H,3H)-dione involves two key transformations:

-

Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate: This initial step involves the formation of the β-ketoester backbone, which incorporates the cyclopropyl moiety.

-

Cyclocondensation with Urea: The synthesized β-ketoester is then reacted with urea in a cyclocondensation reaction to form the final pyrimidinedione ring system.

Figure 1: Overall synthesis pathway for 6-cyclopropylpyrimidine-2,4(1H,3H)-dione.

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

This crucial intermediate is synthesized via the acylation of a malonic acid derivative with cyclopropanecarbonyl chloride. One effective method involves the use of ethyl hydrogen malonate and a strong base like n-butyllithium.

Experimental Protocol

To a stirred solution of ethyl hydrogen malonate (180 mmol) in dry tetrahydrofuran (THF, 350 mL), cooled to -75 °C under a nitrogen atmosphere, is added dropwise 2.5 M n-butyllithium in hexane (363 mmol), ensuring the temperature remains below -55 °C.[1] The resulting suspension is warmed to approximately 0 °C and held at 0-10 °C for 20 minutes. Subsequently, the reaction mixture is recooled to -70 °C, and cyclopropanecarbonyl chloride (109 mmol) is added dropwise while maintaining the temperature below -60 °C.

The reaction mixture is then warmed to room temperature, diluted with diethyl ether (300 mL), and carefully quenched with a solution of concentrated hydrochloric acid (25 mL) in water (200 mL). The organic and aqueous layers are separated. The aqueous phase is extracted three times with diethyl ether. The combined organic extracts are washed with water and then with a saturated aqueous sodium bicarbonate solution. After drying over magnesium sulfate and filtering, the solvent is removed under reduced pressure to yield the crude product. Purification by vacuum distillation affords pure ethyl 3-cyclopropyl-3-oxopropanoate.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | ||

| Ethyl hydrogen malonate | 23.8 g (180 mmol) | [1] |

| n-Butyllithium (2.5 M in hexane) | 145 mL (363 mmol) | [1] |

| Cyclopropanecarbonyl chloride | 10.0 mL (11.5 g, 109 mmol) | [1] |

| Reaction Conditions | ||

| Solvent | Dry Tetrahydrofuran (THF) | [1] |

| Temperature | -75 °C to room temperature | [1] |

| Product Information | ||

| Yield (after distillation) | 9.8 g | [1] |

| Boiling Point | 88-92 °C at 5 mmHg | [1] |

Step 2: Synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

The final step involves the cyclocondensation of the prepared ethyl 3-cyclopropyl-3-oxopropanoate with urea. This reaction is analogous to the well-established synthesis of 6-methyluracil from ethyl acetoacetate and urea.[1]

Experimental Protocol

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.23 mol) in absolute ethanol. To this solution, ethyl 3-cyclopropyl-3-oxopropanoate (1.23 mol) is added, followed by a solution of urea (1.33 mol) in hot absolute ethanol. The mixture is then heated under reflux for a specified period. After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a strong acid, such as hydrochloric acid, which causes the product to precipitate. The solid is collected by filtration, washed with cold water, and then dried to yield 6-cyclopropylpyrimidine-2,4(1H,3H)-dione.

Note: This is a generalized procedure based on the synthesis of 6-methyluracil. Optimization of reaction times and temperatures may be necessary for the cyclopropyl analog.

Quantitative Data (Analogous Synthesis of 6-Methyluracil)

| Parameter | Value | Reference |

| Starting Materials | ||

| Ethyl acetoacetate | 160 g (1.23 mol) | [1] |

| Urea | 80 g (1.33 mol) | [1] |

| Sodium | 28 g (1.22 mol) | |

| Reaction Conditions | ||

| Solvent | Absolute Ethanol | [1] |

| Reaction | Reflux | |

| Product Information | ||

| Yield | 71-77% | [1] |

| Melting Point | Decomposes above 300 °C | [1] |

Experimental Workflow Visualization

Figure 2: Detailed experimental workflows for the two-step synthesis.

This guide provides a foundational pathway for the synthesis of 6-cyclopropylpyrimidine-2,4(1H,3H)-dione. Researchers should note that while the provided protocols are based on reliable literature, optimization of specific parameters for the cyclopropyl derivative may be required to achieve optimal yields and purity. Standard laboratory safety procedures should be followed at all times.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthetic route, and the potential biological context of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, also known as 6-cyclopropyluracil. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione. Due to the limited availability of experimental data in peer-reviewed literature, some values are predicted based on computational models.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [PubChem][1] |

| Molecular Weight | 152.15 g/mol | [Vendor Data][2] |

| CAS Number | 21573-06-8 | [Vendor Data][1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 211-217 °C | [Vendor Data][2] |

| Boiling Point | Data not available | - |

Table 2: Chemical and Drug-Likeness Properties

| Property | Value | Source |

| pKa (acidic) | 5.17 ± 0.70 (Predicted) | [ChemBK][3] |

| LogP (Octanol-Water Partition Coefficient) | -0.9 to -0.4 (Predicted) | Multiple Computational Models |

| Solubility | Data not available | - |

| Hydrogen Bond Donors | 2 | [PubChem][4] |

| Hydrogen Bond Acceptors | 2 | [PubChem][4] |

| Rotatable Bond Count | 1 | [PubChem][4] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of uracil and its derivatives. The most common approach is the condensation of a β-ketoester with urea.

Proposed Synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

The synthesis can be envisioned as a one-pot reaction involving the condensation of ethyl 3-cyclopropyl-3-oxopropanoate with urea in the presence of a base, followed by acid-catalyzed cyclization and dehydration.

Materials:

-

Ethyl 3-cyclopropyl-3-oxopropanoate

-

Urea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add urea followed by the dropwise addition of ethyl 3-cyclopropyl-3-oxopropanoate.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation is complete, cool the mixture and acidify with concentrated hydrochloric acid to catalyze the cyclization and dehydration to form the pyrimidinedione ring.

-

Isolation: The product may precipitate out of the solution upon cooling and acidification. The precipitate can be collected by filtration, washed with cold water and diethyl ether to remove unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water to yield pure 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione.

-

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. A standard method for its experimental determination is the shake-flask method followed by UV-Vis spectroscopy.

Materials:

-

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

-

n-Octanol (pre-saturated with water)

-

Distilled water (pre-saturated with n-octanol)

-

Separatory funnel

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent and measure their absorbance at the wavelength of maximum absorption (λ_max) to generate a calibration curve.

-

Partitioning: Accurately weigh a small amount of the compound and dissolve it in either water or n-octanol. Add the other solvent to a separatory funnel in a defined ratio (e.g., 1:1).

-

Equilibration: Shake the funnel for a sufficient amount of time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully separate the aqueous and octanol phases. Measure the absorbance of the compound in each phase using a UV-Vis spectrophotometer.

-

Calculation: Using the calibration curve, determine the concentration of the compound in both the octanol (C_octanol) and aqueous (C_water) phases. The LogP is then calculated using the formula: LogP = log₁₀(C_octanol / C_water).

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a potential biological signaling pathway that could be influenced by this class of compounds.

Caption: Proposed synthetic workflow for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione.

While the specific biological targets of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione are not yet elucidated, a study on the closely related compound, 3-methyl-6-cyclopropyluracil, has demonstrated its ability to influence cell proliferation in vitro.[2] The MAPK/ERK pathway is a central regulator of cell proliferation, and the diagram below illustrates a simplified representation of this cascade. A compound with proliferative effects could potentially interact with components of this or similar pathways.

Caption: Simplified MAPK/ERK signaling pathway and a hypothetical point of modulation.

Biological Context and Potential Applications

The pyrimidine-2,4-dione (uracil) scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antiviral, anticancer, and antimicrobial effects. The incorporation of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability, potency, and to introduce conformational rigidity.

Research on a methylated analog, 3-methyl-6-cyclopropyluracil, has shown that it can promote cell proliferation in vitro, suggesting potential applications in regenerative medicine.[2] This finding indicates that the 6-cyclopropyluracil core is biologically active and warrants further investigation to understand its mechanism of action and therapeutic potential. The specific biological targets and signaling pathways of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione remain to be identified and represent an area for future research.

Conclusion

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is a molecule of interest at the intersection of nucleoside chemistry and modern medicinal chemistry. While comprehensive experimental data is still emerging, this guide provides a summary of its known properties, a scientifically sound basis for its synthesis, and a potential avenue for biological investigation based on the activity of a close analog. Further studies are required to fully characterize this compound and explore its potential as a therapeutic agent.

References

The Rising Therapeutic Potential of Pyrimidine-2,4-dione Derivatives: A Technical Guide

Introduction: The pyrimidine-2,4-dione scaffold, a core structure in natural and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent ability to interact with a wide range of biological targets has led to the development of derivatives with potent and diverse biological activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of novel pyrimidine-2,4-dione derivatives, with a focus on their anticancer, antiviral, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Quantitative Biological Activity Data

The biological evaluation of novel pyrimidine-2,4-dione derivatives has yielded a wealth of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize the inhibitory activities of representative compounds against various cancer cell lines, viruses, and microbial strains.

Anticancer Activity

The anticancer potential of pyrimidine-2,4-dione derivatives has been extensively investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are presented below, demonstrating the cytotoxic efficacy of these compounds.

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 9k | A549 (Lung) | 2.14 | [1] |

| HCT-116 (Colon) | 3.59 | [1] | |

| PC-3 (Prostate) | 5.52 | [1] | |

| MCF-7 (Breast) | 3.69 | [1] | |

| 13f | A549 (Lung) | 1.98 | [1] |

| HCT-116 (Colon) | 2.78 | [1] | |

| PC-3 (Prostate) | 4.27 | [1] | |

| MCF-7 (Breast) | 4.01 | [1] | |

| 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [2] |

| 3d | HeLa (Cervical) | GI50: 0.03 | [3] |

| 8a | PC-3 (Prostate) | 7.98 | [4] |

| 8d | A-549 (Lung) | 7.23 | [4] |

| PC-3 (Prostate) | 7.12 | [4] | |

| 9a | PC-3 (Prostate) | 9.26 | [4] |

| S2 (PARP-1 Inhibitor) | MCF-7 (Breast) | 0.66 | [5] |

| HCT116 (Colon) | 2.76 | [5] | |

| S7 (PARP-1 Inhibitor) | MCF-7 (Breast) | 0.89 | [5] |

| HCT116 (Colon) | 3.12 | [5] |

Antiviral Activity

Novel pyrimidine-2,4-dione derivatives have emerged as potent inhibitors of viral replication, targeting key viral enzymes. The data below summarizes their activity against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

| Compound/Derivative | Virus | Assay | IC50 / EC50 | Reference |

| 17 | SARS-CoV-2 (JN.1 variant) | Antiviral Activity | EC50 < 2 nM | [6] |

| SARS-CoV-2 Mpro | Enzyme Inhibition | IC50 = 21.1 nM | [6] | |

| 6a-c | HIV-1 | RT Inhibition | Nanomolar range | [7] |

| HIV-1 | Infection Inhibition | Low micromolar range | [7] |

Antimicrobial Activity

The antimicrobial properties of pyrimidine-2,4-dione derivatives have been demonstrated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and zone of inhibition are key parameters for assessing their efficacy.

| Compound/Derivative | Microorganism | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |

| OBP01 | S. aureus (Gram +) | 9 mm | |

| B. subtilis (Gram +) | 8 mm | ||

| E. coli (Gram -) | 20 mm | ||

| P. aeruginosa (Gram -) | 17 mm | ||

| OBP03 | S. aureus (Gram +) | 5 mm | |

| B. subtilis (Gram +) | 10 mm | ||

| E. coli (Gram -) | 12 mm | ||

| P. aeruginosa (Gram -) | 18 mm | ||

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive & Gram-negative bacteria | MIC: 8 | [3] |

| C. albicans | MIC: 0.25 | [3] | |

| C6 | E. coli, P. aeruginosa, S. aureus | MIC: 32, 64 | |

| C22 | E. coli, P. aeruginosa, S. aureus | MIC: 32, 64 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. This section provides comprehensive methodologies for key in vitro assays used to evaluate the biological activities of pyrimidine-2,4-dione derivatives.

General Synthesis of Pyrimidine-2,4-dione Derivatives

A common method for the synthesis of the pyrimidine-2,4-dione core involves the condensation of a substituted urea with a β-keto ester, such as diethyl malonate, in the presence of a base.[6] Further modifications can be introduced at various positions of the pyrimidine ring to generate a library of novel derivatives.

Materials:

-

Substituted urea

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add the substituted urea and diethyl malonate.

-

Reflux the reaction mixture for several hours (e.g., 7 hours at 110°C), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

After completion, cool the mixture and acidify with concentrated hydrochloric acid.

-

Evaporate the solvent under reduced pressure.

-

Add ethanol to the residue and heat the mixture.

-

Filter the hot mixture and wash the solid with ethanol.

-

Concentration of the filtrate yields the substituted barbituric acid, which can be further modified. For example, chlorination followed by substitution with an appropriate amine.[6]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds (pyrimidine-2,4-dione derivatives)

-

96-well microplates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Aspirate the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value of the test compounds.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds

-

Standard antimicrobial agent (positive control)

-

96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to the final desired concentration.

-

Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: SARS-CoV-2 Plaque Reduction Neutralization Assay (PRNT)

The PRNT is the gold standard for determining the neutralizing antibody titers against a virus and can be adapted to evaluate the efficacy of antiviral compounds.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Complete cell culture medium

-

Infection medium (low serum medium)

-

Test compounds

-

Semi-solid overlay (e.g., containing carboxymethylcellulose or Avicel)

-

Crystal violet solution

-

Formalin

-

96-well plates

Procedure:

-

Seed Vero E6 cells in 96-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in infection medium.

-

In a separate plate, mix the diluted compounds with a known amount of SARS-CoV-2 virus and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.

-

Remove the culture medium from the Vero E6 cell monolayer and infect the cells with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

-

After a 1-hour adsorption period, remove the inoculum and add a semi-solid overlay to each well to restrict the spread of the virus to adjacent cells.

-

Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

-

Fix the cells with formalin and stain with crystal violet.

-

Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Antiviral Activity: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and oligo(dT) primer

-

Deoxynucleotide triphosphate (dNTP) mix containing digoxigenin (DIG)-labeled dUTP

-

Anti-DIG antibody conjugated to an enzyme (e.g., peroxidase)

-

Substrate for the enzyme (e.g., TMB for peroxidase)

-

Test compounds

-

Streptavidin-coated microplates

Procedure:

-

Immobilize the biotinylated oligo(dT) primer onto the streptavidin-coated microplate wells.

-

Add the poly(A) template to the wells.

-

Prepare serial dilutions of the test compounds.

-

Add the test compounds, recombinant HIV-1 RT, and the dNTP mix (containing DIG-dUTP) to the wells. Include a no-enzyme control and a no-compound control.

-

Incubate the plate to allow for the synthesis of the DIG-labeled DNA strand.

-

Wash the plate to remove unincorporated nucleotides.

-

Add the anti-DIG-peroxidase conjugate and incubate.

-

Wash the plate again and add the peroxidase substrate.

-

Measure the resulting colorimetric signal using a microplate reader.

-

Calculate the percentage of RT inhibition and determine the IC50 value of the test compounds.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel pyrimidine-2,4-dione derivatives often involves elucidating their effects on key cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the relevant pathways and a general experimental workflow.

Conclusion

The pyrimidine-2,4-dione scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of potent biological activities. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in the continued exploration and development of these promising compounds. The versatility of this scaffold, coupled with the growing understanding of its mechanisms of action, ensures that pyrimidine-2,4-dione derivatives will remain a significant focus of drug discovery efforts for the foreseeable future. Further investigation into structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to translate the in vitro potential of these compounds into clinically effective therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. asianpubs.org [asianpubs.org]

- 7. chemijournal.com [chemijournal.com]

Unraveling the Antiviral Potential of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione: A Mechanistic and Methodological Guide

For Immediate Release

This technical whitepaper provides a comprehensive overview of the hypothetical mechanism of action for the antiviral activity of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione. Geared towards researchers, scientists, and professionals in drug development, this document outlines potential molecular interactions, key signaling pathways, and detailed experimental protocols for investigating its efficacy. While specific research on the antiviral properties of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is emerging, this guide draws upon the established activities of related pyrimidine analogs to propose a scientifically grounded framework for future investigation.

Executive Summary

Pyrimidine derivatives are a cornerstone of antiviral therapy, with many approved drugs functioning as nucleoside analogs that disrupt viral replication. 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, a member of this class, presents a promising scaffold for the development of novel antiviral agents. This document explores its potential mechanisms of action, focusing on two primary hypotheses: inhibition of viral nucleic acid synthesis and modulation of host cell pyrimidine biosynthesis. We provide structured tables for the presentation of quantitative data, detailed experimental methodologies for key assays, and visual diagrams of putative signaling pathways and experimental workflows to guide further research and development.

Proposed Mechanism of Action

The antiviral activity of pyrimidine analogs can be broadly categorized into two main mechanisms: direct inhibition of viral enzymes and disruption of host cell metabolic pathways essential for viral replication.

2.1 Hypothesis 1: Direct Inhibition of Viral Polymerase

A primary proposed mechanism is the role of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione as a nucleoside analog. Following cellular uptake, the compound could be phosphorylated by host or viral kinases to its triphosphate form. This active metabolite may then act as a competitive inhibitor of viral DNA or RNA polymerases, leading to chain termination upon incorporation into the growing nucleic acid strand.[1][2][3] This mechanism is common for many antiviral drugs.[1][2][3]

2.2 Hypothesis 2: Inhibition of Host Pyrimidine Biosynthesis

Alternatively, 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione could exert its antiviral effect by targeting host cell enzymes involved in the de novo pyrimidine biosynthesis pathway. By inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), the compound could deplete the intracellular pool of pyrimidine nucleotides available for viral replication. This would create an antiviral state within the host cell, independent of direct interaction with viral proteins.[4]

A diagram illustrating the potential signaling pathways is presented below:

Quantitative Data Presentation

To facilitate the comparison of antiviral efficacy and cytotoxicity, all quantitative data should be summarized in a standardized tabular format.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione | e.g., HSV-1 | Vero | Data | Data | Data |

| 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione | e.g., Influenza A | MDCK | Data | Data | Data |

| 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione | e.g., SARS-CoV-2 | Vero E6 | Data | Data | Data |

| Positive Control (e.g., Acyclovir) | HSV-1 | Vero | Data | Data | Data |

Table 1: Template for Summarizing Antiviral Activity and Cytotoxicity Data. EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces viable cell number by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the antiviral activity and mechanism of action of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione.

4.1 Plaque Reduction Assay

This assay is a standard method for determining the antiviral efficacy of a compound.[5]

-

Cell Seeding: Plate host cells (e.g., Vero, MDCK) in 6-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione in culture medium.

-

Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus (e.g., 0.01) for 1 hour at 37°C.

-

Treatment: Remove the viral inoculum and overlay the cells with medium containing the different concentrations of the test compound and a gelling agent (e.g., methylcellulose).

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

-

Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.[4]

-

Analysis: Calculate the EC50 value by determining the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

4.2 Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compound on host cell viability.

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Treatment: Add serial dilutions of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione to the cells and incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the CC50 value by determining the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

4.3 Time-of-Addition Assay

This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.[4]

-

Experimental Setup: Infect cell monolayers with the virus.

-

Compound Addition: Add a fixed, effective concentration of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione at different time points pre- and post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h).

-

Virus Yield Measurement: At a late time point post-infection (e.g., 24h), harvest the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

-

Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral titer when the compound is added at a specific time window suggests inhibition of that particular stage of the viral life cycle (e.g., entry, replication, egress).

A generalized workflow for these experimental protocols is depicted below:

Conclusion

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione represents a molecule of interest for antiviral drug discovery. Based on the known mechanisms of related pyrimidine analogs, it is plausible that this compound functions either as a direct-acting antiviral by inhibiting viral polymerases or as a host-targeting agent by disrupting pyrimidine biosynthesis. The experimental protocols and data presentation formats outlined in this whitepaper provide a robust framework for the systematic evaluation of its antiviral potential and the elucidation of its precise mechanism of action. Further investigation is warranted to validate these hypotheses and to determine the full therapeutic potential of this and related compounds.

References

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione: A Technical Overview of a Niche Pyrimidine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, a molecule belonging to the broad class of pyrimidine-2,4-diones, commonly known as uracils. While specific research on the discovery and history of this particular derivative is limited in publicly available literature, this document synthesizes information on its synthesis, potential biological activities, and experimental protocols by drawing parallels with closely related 6-substituted uracil analogues. The pyrimidine-2,4-dione core is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The introduction of a cyclopropyl group at the 6-position offers unique structural and electronic properties that may influence its biological profile. This guide aims to serve as a foundational resource for researchers interested in the potential of 6-cyclopropylpyrimidine-2,4(1H,3H)-dione and its derivatives in drug discovery and development.

Introduction

Pyrimidine-2,4(1H,3H)-dione, or uracil, and its derivatives are a class of heterocyclic compounds of immense interest in medicinal chemistry.[1] These structures are integral components of nucleic acids and have been successfully exploited as scaffolds for a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs. The substituent at the 6-position of the uracil ring plays a crucial role in determining the molecule's biological activity and target specificity.

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione (CAS Number: 21573-06-8) is a derivative characterized by the presence of a cyclopropyl ring at the C6 position. This small, strained ring system is known to impart unique conformational rigidity and electronic properties to molecules, which can lead to enhanced binding affinity for biological targets and improved metabolic stability. Despite its intriguing structure, dedicated studies on the discovery, history, and specific biological activities of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione are scarce. This guide, therefore, leverages data from analogous 6-substituted uracils to provide a predictive and informative overview.

Synthesis and Characterization

While a specific, detailed synthesis protocol for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is not extensively documented, its synthesis can be inferred from general methods established for 6-substituted uracils. A common and effective strategy involves the condensation of a β-keto ester with urea or a urea derivative.

General Synthetic Approach

A plausible synthetic route for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is the condensation of ethyl 3-cyclopropyl-3-oxopropanoate with urea in the presence of a base, such as sodium ethoxide. This method is a well-established procedure for the synthesis of 6-substituted uracils.[2]

Experimental Protocol: General Synthesis of 6-Substituted Uracils

This protocol is a generalized procedure based on the synthesis of similar 6-alkyluracils and can be adapted for the synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione.

Materials:

-

Ethyl 3-cyclopropyl-3-oxopropanoate

-

Urea

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, an equimolar amount of urea is added and stirred until dissolved.

-

Ethyl 3-cyclopropyl-3-oxopropanoate is then added dropwise to the reaction mixture.

-

The mixture is refluxed for several hours (typically 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 4-5.

-

The precipitated product, 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or water.

Characterization

The synthesized 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione should be characterized using standard analytical techniques to confirm its structure and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (a multiplet in the upfield region), the C5-proton of the uracil ring (a singlet), and the N-H protons (broad singlets, exchangeable with D₂O). |

| ¹³C NMR | Resonances for the cyclopropyl carbons, and the carbonyl (C2 and C4) and olefinic (C5 and C6) carbons of the pyrimidine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₇H₈N₂O₂: 152.15 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (two distinct bands for the two carbonyl groups), and C=C stretching. |

| Melting Point | A sharp melting point, indicating the purity of the compound. |

Table 1: Analytical Characterization of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione.

Biological Activity and Potential Applications

Direct studies on the biological activity of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione are limited. However, research on other 6-substituted uracils provides valuable insights into its potential therapeutic applications. The nature of the substituent at the 6-position significantly influences the biological activity profile.

A study investigating the in vitro proliferative activity of various 6-substituted uracil derivatives on immortalized lung cells identified 3-methyl-6-cyclopropyluracil as a compound demonstrating a high level of cell proliferation.[2][3] This suggests a potential role for 6-cyclopropyl substituted uracils in tissue regeneration.[3]

The broader class of pyrimidine-2,4-dione derivatives has been explored for a wide range of pharmacological activities, including:

-

Anticancer Activity: Many uracil derivatives, such as 5-fluorouracil, are established anticancer agents. The 6-position has been a target for modification to develop novel anticancer compounds.

-

Antiviral Activity: 6-substituted uracils have been investigated as inhibitors of viral enzymes, such as DNA polymerase.[4]

-

Antimicrobial Activity: Pyrimidinedione derivatives have shown promise as antibacterial and antifungal agents.

The presence of the cyclopropyl group in 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione could potentially enhance its activity in one or more of these areas due to its unique stereoelectronic properties. Further biological evaluation is necessary to determine its specific pharmacological profile.

Experimental Workflows and Signaling Pathways

Given the lack of specific data on the mechanism of action of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, this section provides a generalized experimental workflow for its biological evaluation, based on the known activities of related compounds.

General Biological Evaluation Workflow

The following diagram illustrates a typical workflow for the initial biological screening of a novel 6-substituted pyrimidinedione derivative.

Caption: A generalized workflow for the biological evaluation of a novel pyrimidine derivative.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, based on the activities of other pyrimidinediones, it could potentially interact with pathways involved in cell proliferation, such as the MAP kinase pathway, or pathways related to DNA synthesis and repair. The diagram below illustrates a simplified representation of a generic cell signaling pathway that could be investigated.

Caption: A hypothetical interaction of the compound with a cellular signaling pathway.

Conclusion and Future Directions

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione represents an under-investigated molecule within the pharmacologically significant class of pyrimidine-2,4-diones. While its specific discovery and history remain obscure, established synthetic methodologies for 6-substituted uracils provide a clear path for its preparation and derivatization. The limited available data, particularly the observed proliferative activity of a methylated analogue, suggests potential applications in regenerative medicine.

Future research should focus on the definitive synthesis and thorough characterization of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione. Comprehensive biological screening against a panel of cancer cell lines, viral targets, and microbial strains is warranted to elucidate its full therapeutic potential. Mechanistic studies to identify its specific molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent. This technical guide serves as a starting point to encourage and facilitate further exploration of this promising, yet enigmatic, compound.

References

Spectroscopic analysis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine-2,4-dione (uracil) scaffold in biologically active molecules. The incorporation of a cyclopropyl group at the C6 position can significantly influence the molecule's conformational properties, metabolic stability, and biological activity. A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and for elucidating its structure.

This technical guide provides a detailed overview of the expected spectroscopic data for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this guide presents predicted data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for acquiring these spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione. These predictions are derived from known spectral data for the pyrimidine-2,4-dione core and for cyclopropyl moieties attached to sp²-hybridized carbon atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 11.0 - 11.5 | Broad Singlet | 1H | N1-H |

| ~ 10.5 - 11.0 | Broad Singlet | 1H | N3-H |

| ~ 5.5 - 5.8 | Singlet | 1H | C5-H |

| ~ 1.5 - 1.8 | Multiplet | 1H | Cyclopropyl CH |

| ~ 0.8 - 1.2 | Multiplet | 4H | Cyclopropyl CH₂ |

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 - 165 | C4=O |

| ~ 150 - 152 | C2=O |

| ~ 148 - 150 | C6 |

| ~ 100 - 102 | C5 |

| ~ 12 - 15 | Cyclopropyl C H |

| ~ 8 - 10 | Cyclopropyl C H₂ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid State, e.g., KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3250 | Medium, Broad | N-H Stretching |

| 3000 - 3100 | Medium | C-H Stretching (Aromatic/Vinylic & Cyclopropyl) |

| 2850 - 2960 | Weak | C-H Stretching (Aliphatic) |

| ~ 1710 | Strong | C4=O Stretching (Amide) |

| ~ 1660 | Strong | C2=O Stretching (Amide) |

| ~ 1630 | Medium | C=C Stretching |

| ~ 1450 | Medium | CH₂ Scissoring (Cyclopropyl) |

| ~ 1020 | Medium | Cyclopropyl Ring Breathing |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 124 | Medium | [M - CO]⁺ |

| 111 | Medium | [M - C₃H₅]⁺ (Loss of cyclopropyl) |

| 83 | High | [M - HNCO - C₂H₂]⁺ |

| 69 | Medium | [C₃H₅N₂O]⁺ |

| 42 | High | [HNCO]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent will depend on the sample's solubility.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

¹H NMR Acquisition

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

-

Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is standard.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should cover the expected proton signals.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (d1): A delay of 2 seconds is common.

-

Spectral Width (sw): A spectral width of 200-240 ppm, centered around 100-120 ppm, will encompass the expected carbon signals.

-

Processing: Apply a Fourier transform and phase the spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum.

Data Acquisition

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation (for Electron Ionization - EI)

-

Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.

Data Acquisition (EI-MS)

-

The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Workflow and Data Integration

The spectroscopic analysis of a novel compound like 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione follows a logical workflow. Each technique provides complementary information that, when combined, allows for an unambiguous structure elucidation and confirmation of purity.

Caption: Workflow for Spectroscopic Analysis.

This integrated approach, starting with sample preparation and followed by the application of complementary spectroscopic techniques, is fundamental in chemical research and drug development. The data from NMR provides the carbon-hydrogen framework, IR identifies the functional groups present, and mass spectrometry confirms the molecular weight and elemental composition. Together, they provide a comprehensive characterization of the molecule's structure.

A Technical Guide to the Solubility and Stability of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is not extensively available in public literature. This guide therefore provides a comprehensive framework of established experimental protocols and best practices for determining these critical physicochemical properties for a novel pyrimidine derivative of this class. The data presented in the tables are illustrative and intended to serve as a template for data acquisition and presentation.

Introduction

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine-dione core, a structure analogous to the nucleobase uracil, with a cyclopropyl substituent at the 6-position. In drug discovery and development, a thorough understanding of a compound's solubility and stability is paramount. These properties fundamentally influence bioavailability, formulation design, storage conditions, and the overall therapeutic potential of a new chemical entity (NCE). This technical guide outlines the standard methodologies for evaluating the solubility and degradation profile of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, providing researchers with the necessary protocols to generate critical data for advancing a candidate compound.

Part 1: Solubility Determination

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption and bioavailability.[1] It is typically determined in a range of aqueous and organic solvents relevant to pharmaceutical formulation and biological systems. Two key types of solubility are measured: thermodynamic and kinetic.

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium or thermodynamic solubility.[2][3] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of solid 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, DMSO). A 5-fold excess is typically sufficient.[2]

-

Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker or incubator (e.g., at 25°C and 37°C) for a sufficient duration to reach equilibrium.[4] This period can range from 24 to 72 hours, which should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[2][5]

-

Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Separate the saturated solution from the undissolved solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5]

-

Quantification: Accurately dilute the clear filtrate with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[1][3]

-

Calibration: Determine the concentration by comparing the analytical response to a calibration curve prepared from known concentrations of the compound.[5]

Experimental Protocol 2: Kinetic Solubility Assay

Kinetic solubility is often measured in high-throughput screening during early drug discovery.[1][6][7] It measures the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (typically in DMSO) upon addition to an aqueous buffer.[5][7]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione in 100% DMSO (e.g., 10 or 20 mM).[7]

-

Dilution: Dispense the DMSO stock solution into a 96-well microplate. Add the desired aqueous buffer (e.g., PBS pH 7.4) to achieve the target compound concentrations, ensuring the final DMSO concentration is low (typically 1-2%) to minimize co-solvent effects.[6][8]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1 to 2 hours.[5][6]

-

Detection of Precipitation: Determine the concentration at which precipitation occurs. This can be done by:

-

Quantification: Calculate the solubility based on the highest concentration that remains in solution, determined against a calibration curve.

Data Presentation: Solubility

Quantitative solubility data should be summarized for clear comparison across different conditions.

Table 1: Hypothetical Thermodynamic Solubility Data for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | 0.5 | 3.01 |

| PBS (pH 7.4) | 25 | 0.8 | 4.81 |

| 0.1 M HCl (pH 1.2) | 25 | 0.4 | 2.41 |

| 0.01 M NaOH (pH 12) | 25 | 5.2 | 31.29 |

| Ethanol | 25 | 15.0 | 90.26 |

| DMSO | 25 | >200 | >1203 |

| PBS (pH 7.4) | 37 | 1.1 | 6.62 |

(Note: Molecular Weight of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione = 166.17 g/mol . Values are illustrative.)

Part 2: Chemical Stability Assessment

Stability testing is crucial for identifying degradation pathways, determining shelf-life, and developing a stable formulation.[9] Forced degradation (or stress testing) is performed to intentionally degrade the compound under more severe conditions than accelerated stability testing to quickly identify likely degradation products and establish the stability-indicating nature of analytical methods.[10][11]

Experimental Protocol 3: Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions including hydrolysis, oxidation, photolysis, and heat, as recommended by ICH guidelines.[11] A target degradation of 5-20% is generally considered optimal for validating the analytical method.[12]

Methodology:

-

Sample Preparation: Prepare solutions of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system for each condition.[10]

-

Acidic Hydrolysis:

-

Condition: Treat the sample with 0.1 M HCl.

-

Procedure: Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[10] Cool, neutralize with an equivalent amount of base, and dilute for analysis.

-

-

Alkaline Hydrolysis:

-

Condition: Treat the sample with 0.1 M NaOH.

-

Procedure: Incubate at room or elevated temperature (e.g., 60°C) for a defined period.[10] Cool, neutralize with an equivalent amount of acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

Condition: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Procedure: Store at room temperature for a set period (e.g., 24 hours). Dilute for analysis.

-

-

Thermal Degradation:

-

Condition: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C).

-

Procedure: Monitor for degradation over several days. For solutions, heat at a controlled temperature (e.g., 80°C) and analyze at various time points.

-

-

Photolytic Degradation:

-

Condition: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Procedure: Use a calibrated photostability chamber. A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate light-induced degradation from thermal degradation.

-

-

Analysis: All stressed samples are analyzed using a developed and validated stability-indicating HPLC method. This method must be able to resolve the parent compound from all significant degradation products.[13][14] Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.

Data Presentation: Stability

Forced degradation results are tabulated to show the extent of degradation and the formation of impurities under each stress condition.

Table 2: Hypothetical Forced Degradation Stability Data for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

| Stress Condition | Duration/Temp | Assay of Parent (%) | Major Degradation Product (RRT) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl | 8 h @ 60°C | 92.5 | 0.75 | 7.2 | 99.7 |

| 0.1 M NaOH | 2 h @ 60°C | 85.1 | 0.68, 0.82 | 14.5 | 99.6 |

| 3% H₂O₂ | 24 h @ RT | 96.3 | 1.15 | 3.5 | 99.8 |

| Heat (Solid) | 5 days @ 80°C | 99.1 | Not Detected | 0.8 | 99.9 |

| Photolysis (Solution) | ICH Q1B | 94.8 | 0.91 | 5.0 | 99.8 |

(Note: RRT = Relative Retention Time. Mass Balance = [% Assay of Parent + % Total Impurities]. Values are illustrative.)

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive solubility and stability characterization of a new chemical entity like 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione.

Caption: Experimental workflow for physicochemical characterization.

Potential Degradation Pathways

This diagram illustrates the logical relationships between different stress factors and the potential chemical degradation pathways for a pyrimidine-dione scaffold. The pyrimidine ring is susceptible to hydrolysis, particularly at the amide bonds, and oxidation.

Caption: Potential degradation pathways for pyrimidine-diones.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. ijrpp.com [ijrpp.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. pharmtech.com [pharmtech.com]

- 13. jetir.org [jetir.org]

- 14. chromatographyonline.com [chromatographyonline.com]

Tautomerism in 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric properties of 6-cyclopropylpyrimidine-2,4(1H,3H)-dione, a substituted uracil analog. Understanding tautomerism is critical in drug development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and target interactions. This document synthesizes theoretical principles with experimental data from analogous compounds to provide a comprehensive overview.

Introduction to Tautomerism in Pyrimidinediones

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, also known as 6-cyclopropyluracil, belongs to the pyrimidinedione class of heterocyclic compounds. Like its parent compound, uracil, it can theoretically exist in several tautomeric forms arising from proton migration between nitrogen and oxygen atoms. The principal forms include the diketo, keto-enol, and dienol isomers.

Under physiological conditions, RNA bases like uracil exist predominantly in their keto and amino forms (major tautomers), while the enol and imino forms are rare (minor tautomers).[1] The equilibrium between these forms is crucial, as the presence of minor tautomers has been implicated in spontaneous point mutations during nucleic acid replication. The substitution at the C6 position with a cyclopropyl group can influence the electronic properties and steric environment of the pyrimidine ring, potentially affecting the tautomeric equilibrium.

Predominant Tautomeric Form

For uracil and its simple derivatives, the canonical diketo tautomer, pyrimidine-2,4(1H,3H)-dione, is overwhelmingly the most stable and predominant form in both the gas phase and solution.[2][3][4] This stability is supported by a wealth of experimental and computational data. Mass spectrometry studies of uracil and its methylated derivatives in the gas phase confirm that the diketo structure is the major tautomer, with minor contributions from two keto-enol forms.[3] The fundamental principles governing uracil's tautomerism are directly applicable to its 6-substituted derivatives. The presence of the electron-donating cyclopropyl group at the C6 position is not expected to fundamentally shift the equilibrium away from the highly stable diketo form.

Quantitative Data Summary

While specific quantitative data for the tautomeric equilibrium of 6-cyclopropylpyrimidine-2,4(1H,3H)-dione is not extensively published, the relative energies of the parent uracil tautomers, determined through computational chemistry, provide a reliable baseline. Furthermore, NMR data for a closely related analog, 3-methyl-6-cyclopropyluracil, offers strong experimental support for the diketo structure's prevalence.

Table 1: Calculated Relative Energies of Uracil Tautomers

Computational studies consistently show the diketo form (U1) to be the most stable. The energy difference to the next most stable keto-enol tautomers is significant, indicating a low population of these forms at equilibrium.

| Tautomer ID | Tautomer Name | Structure | Relative Energy (kcal/mol) |

| U1 | 2,4-Dioxo (Diketo) | Pyrimidine-2,4(1H,3H)-dione | 0.00 |

| U2 | 2-Hydroxy-4-oxo | 2-Hydroxypyrimidin-4(3H)-one | ~9.6 |

| U3 | 4-Hydroxy-2-oxo | 4-Hydroxypyrimidin-2(1H)-one | ~9.8 |

| U4 | 2,4-Dihydroxy (Dienol) | Pyrimidine-2,4-diol | ~17.9 |

Data synthesized from computational studies on uracil.[4] The exact energy values can vary slightly depending on the computational method and basis set used.

Table 2: NMR Spectroscopic Data for 3-Methyl-6-cyclopropyluracil

The following NMR data for a close derivative provides strong evidence for the diketo structure. The presence of signals for N(1)H and the absence of signals for O-H protons are characteristic of the dioxo form.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H | 11.772 | s | N(1)H |

| 5.618 | s | C(5)H | |

| 1.196 | s | CH₃ (at N3) | |

| ¹³C | 163.80 | - | C6 |

| 161.63 | - | C=O (at C4) | |

| 100.98 | - | C5 | |

| 34.94 | - | C(CH₃)₃ (Reference to similar compounds) | |

| 27.77 | - | CH₃ (at N3) | |

| ¹⁵N | 180.4 | - | N3 |

| 154.4 | - | N1 |

Data from a study on 6-substituted uracil derivatives.[5] Note: The original publication refers to 3-methyl-6-tert-butyluracil for some data points, but the assignment pattern is analogous for 6-cyclopropyl derivatives.

Experimental and Computational Protocols

The analysis of tautomerism relies on a combination of spectroscopic and computational methods.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying the predominant tautomer in solution.

-

Sample Preparation : Dissolve the compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

-

¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum. The chemical shifts of the N1-H and N3-H protons (typically >10 ppm in DMSO-d₆) are indicative of the diketo form. The absence of a distinct O-H signal argues against significant populations of enol forms.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the carbonyl carbons (C2 and C4, typically >150 ppm) confirm the presence of keto groups.

-

¹⁵N NMR Acquisition : If sensitivity allows, acquire a ¹H-¹⁵N heteronuclear correlation spectrum (e.g., HSQC or HMBC) to confirm the protonation state of the nitrogen atoms. The chemical shifts of protonated nitrogens in the diketo form are distinct from those in enol or deprotonated forms.[5]

-

Data Analysis : Compare observed chemical shifts with literature values for known uracil derivatives and with shifts predicted by computational methods.[5][6]

Protocol: UV-Vis Spectroscopy

Tautomers possess different conjugated systems and thus exhibit distinct UV-Vis absorption spectra. This method is often used in conjunction with computational modeling.

-

Sample Preparation : Prepare dilute solutions of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution).

-

Spectral Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Computational Simulation : Calculate the theoretical UV-Vis spectra for each potential tautomer (diketo, keto-enols, dienol) using Time-Dependent Density Functional Theory (TD-DFT).

-

Data Analysis : Compare the experimental spectrum with the weighted sum of the simulated spectra for the different tautomers. A good match with the simulated spectrum of the diketo form confirms its predominance.[7][8]

Protocol: Computational Chemistry Analysis

Computational modeling is essential for determining the relative thermodynamic stabilities of tautomers.

-

Structure Generation : Build the 3D structures of all plausible tautomers of 6-cyclopropylpyrimidine-2,4(1H,3H)-dione.

-

Geometry Optimization : Perform geometry optimization for each tautomer using a suitable Density Functional Theory (DFT) method (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[1]

-

Frequency Calculation : Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling : To simulate solution-phase conditions, repeat the calculations using a polarizable continuum model (PCM) with the desired solvent (e.g., water, DMSO).[2]

-

Energy Analysis : Compare the final electronic energies (corrected with ZPVE) of all tautomers. The tautomer with the lowest energy is the most stable. The relative populations can be estimated using the Boltzmann distribution.

Visualizations

Tautomeric Equilibrium of 6-Cyclopropyluracil

Caption: Tautomeric equilibrium for 6-cyclopropylpyrimidine-2,4(1H,3H)-dione.

Experimental Workflow for Tautomer Characterization

Caption: General experimental workflow for tautomer identification.

Computational Analysis Workflow

Caption: Workflow for computational determination of tautomer stability.

Conclusion

References

- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 2. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jppres.com [jppres.com]

- 6. NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione. Based on the activity of structurally related compounds featuring the pyrimidine-2,4-dione core, this document explores several promising targets. The primary focus is on D-dopachrome tautomerase (D-DT/MIF-2), a cytokine implicated in cancer progression. Additionally, this guide discusses Protoporphyrinogen Oxidase (PPO) and viral enzymes as other potential targets. For each potential target, we delve into the associated signaling pathways, provide detailed experimental protocols for assessing inhibitory activity, and present quantitative data from analogous compounds. This guide aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione and related molecules.

Introduction

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrimidine-2,4-dione (uracil) scaffold is a key component of various biologically active molecules. While direct studies on 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione are limited, the analysis of structurally similar compounds allows for the extrapolation of potential therapeutic targets. This guide focuses on the most promising of these, providing the necessary technical details to facilitate further research and development.

D-dopachrome Tautomerase (D-DT/MIF-2): A Promising Cancer Target

D-dopachrome tautomerase (D-DT), also known as Macrophage Migration Inhibitory Factor 2 (MIF-2), is a cytokine that is overexpressed in several types of cancer. It plays a crucial role in promoting tumor growth, proliferation, and inflammation, making it a compelling target for cancer therapy.